DT2216 - 2365172-42-3

DT2216

Catalog Number: EVT-266593
CAS Number: 2365172-42-3
Molecular Formula: C77H96ClF3N10O10S4
Molecular Weight: 1542.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,4R)-1-((2S)-2-(7-(4-((3R)-3-((4-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-(trifluoromethylsulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((1S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also known as DT2216 or DT-2216, is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [, , , , , , , , , , , , , , ] It functions as a potent and selective degrader of BCL-XL, an anti-apoptotic protein frequently overexpressed in various cancers. [, , , , , , , , , , , , , , ] DT2216 is currently under investigation in preclinical and early-phase clinical trials for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , ]

Mechanism of Action

DT2216 acts by selectively inducing the degradation of BCL-XL, an anti-apoptotic protein, through the ubiquitin-proteasome system. [, , , , , , , , , , , , , , ] It achieves this by acting as a bridge between BCL-XL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [, , , , , , , , , , , , , , ] This interaction facilitates the ubiquitination of BCL-XL, marking it for degradation by the proteasome, which ultimately promotes apoptosis in cancer cells. [, , , , , , , , , , , , , , ] The selectivity of DT2216 arises from the minimal expression of VHL in platelets, thus sparing them from degradation. [, , , , , , , , , , , , , , ]

Applications
  • T-cell acute lymphoblastic leukemia (T-ALL): DT2216 effectively induces apoptosis in T-ALL cells by degrading BCL-XL. It shows promising efficacy both as a single agent and in combination with chemotherapy, extending survival in preclinical models. [, , , ]

  • Acute myeloid leukemia (AML): DT2216 demonstrates potent anti-leukemia effects in JAK2-mutant AML models, particularly when combined with 5-azacytidine, ruxolitinib, or MCL-1 inhibitors. [] It also exhibits efficacy in overcoming venetoclax resistance in AML cells, including eliminating chemotherapy-induced senescent cells. []

  • T-cell lymphoma (TCL): DT2216 selectively kills BCL-XL-dependent TCL cells without causing significant platelet toxicity. It shows promise in combination with other BCL-2 family inhibitors for broader therapeutic applications. [, ]

  • Fibrolamellar hepatocellular carcinoma (FLC): DT2216, in combination with irinotecan, demonstrates significant synergistic effects in FLC models. Its ability to target BCL-XL while minimizing platelet toxicity makes it a promising therapeutic candidate for this challenging cancer type. [, ]

  • Pancreatic cancer: DT2216 enhances the efficacy of gemcitabine in pancreatic cancer models by degrading BCL-XL and synergizing with gemcitabine's MCL-1 suppression. This combination shows promise in overcoming gemcitabine resistance and improving treatment outcomes. [] It also synergizes with KRAS G12D inhibitors in preclinical models by enhancing apoptosis and eliminating senescent cells. []

  • Small-cell lung cancer (SCLC): DT2216, especially when combined with venetoclax, demonstrates synergistic antitumor activity in SCLC models. [] A dual BCL-xL/BCL-2 degrader, 753b, derived from DT2216, shows even greater potency in inhibiting SCLC growth. []

  • KRAS G12C-mutated cancers: DT2216 synergizes with KRAS G12C inhibitors, such as sotorasib, in preclinical models by overcoming resistance and enhancing apoptosis. [, ]

  • Overcoming platelet toxicity: DT2216's selective targeting of BCL-XL in tumor cells while sparing platelets presents a significant advantage over traditional inhibitors that cause dose-limiting thrombocytopenia. [, , , , , , , ]

  • Enhancing efficacy against resistant cancers: DT2216 shows promise in overcoming resistance to therapies such as venetoclax in AML and gemcitabine in pancreatic cancer. [, , ]

Future Directions
  • Development of next-generation BCL-XL degraders: While DT2216 represents a significant advancement, research into optimizing its structure and exploring alternative E3 ligases could lead to even more potent and selective degraders. [, ]

  • Investigation of DT2216's senolytic potential: DT2216 has shown the ability to eliminate senescent cells, which contribute to aging and age-related diseases. Further research into this aspect could lead to novel therapeutic applications beyond cancer. [, ]

  • Development of targeted delivery systems: Encapsulating DT2216 in nanocarriers, such as nanoliposomes, could enhance its delivery to tumor sites and potentially further reduce off-target effects. []

DT2216 is a proteolysis targeting chimera (PROTAC) that selectively targets the anti-apoptotic protein BCL-XL for degradation by the ubiquitin-proteasome system. [, , , , ] It achieves this by recruiting the Von Hippel Lindau (VHL) E3 ligase to ubiquitinate BCL-XL. [, , , , ] This mechanism of action allows DT2216 to overcome the limitations of traditional BCL-XL inhibitors, such as navitoclax, which induce dose-limiting thrombocytopenia due to their on-target effects on platelets. [, , , , ]

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent, selective BCL-2 inhibitor. [, , , ] It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [, , , ]

Navitoclax (ABT-263)

  • Compound Description: Navitoclax is a potent, orally bioavailable inhibitor of both BCL-2 and BCL-XL. [, , , , , , , ] It has shown promising antitumor activity in preclinical studies but causes dose-limiting thrombocytopenia due to its on-target inhibition of BCL-XL in platelets. [, , , , , , , ]

A-1155463

  • Compound Description: A-1155463 is a selective, small-molecule inhibitor of BCL-XL. [, ] It has shown anti-tumor activity in preclinical studies but its clinical use is limited due to platelet toxicity. [, ]

S63845

  • Compound Description: S63845 is a selective, small-molecule inhibitor of MCL-1, another anti-apoptotic protein in the BCL-2 family. [, , ]
  • Relevance: S63845 is relevant to DT2216 because both target anti-apoptotic proteins, albeit different ones within the BCL-2 family. [, , ] Studies have shown that combining DT2216 with S63845 synergistically kills cancer cells that are dependent on both BCL-XL and MCL-1. [, , ]

PZ18753B

  • Compound Description: PZ18753B is a novel PROTAC that targets both BCL-XL and BCL-2 for degradation. [] It utilizes the VHL E3 ligase, similar to DT2216. []

753b

  • Compound Description: 753b is another BCL-xL/BCL-2 dual degrader PROTAC compound. [] Like DT2216, it demonstrates efficacy in small-cell lung cancer (SCLC) models. []
  • Relevance: 753b and DT2216 both degrade BCL-XL, but 753b also targets BCL-2 for degradation. [] They share similar applications in SCLC. []

XZ424

  • Compound Description: XZ424 is a BCL-XL PROTAC that utilizes the cereblon (CRBN) E3 ligase for BCL-XL degradation. []
  • Relevance: XZ424 and DT2216 are both BCL-XL degraders but employ different E3 ligases. [] XZ424 uses CRBN while DT2216 utilizes VHL. []

XZ739

  • Compound Description: XZ739 is another BCL-XL PROTAC that recruits the CRBN E3 ligase. [] It is derived from ABT-263 (Navitoclax) and shows an improved therapeutic index compared to its parent compound. []
  • Relevance: XZ739 and DT2216 both aim to degrade BCL-XL but utilize different E3 ligases. [] XZ739 uses CRBN while DT2216 utilizes VHL. []

PZ703b

  • Compound Description: PZ703b is a VHL-recruiting BCL-XL PROTAC that demonstrates superior efficacy compared to navitoclax in certain cancer models. []
  • Relevance: PZ703b and DT2216 share the same E3 ligase recruitment strategy and target BCL-XL. []

PZ15227

  • Compound Description: PZ15227 is a BCL-XL PROTAC derived from ABT-263 (Navitoclax). []
  • Relevance: Both PZ15227 and DT2216 target BCL-XL, but they differ in their E3 ligase recruitment strategies and specific structural features. []

Properties

CAS Number

2365172-42-3

Product Name

DT2216

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C77H96ClF3N10O10S4

Molecular Weight

1542.4 g/mol

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1

InChI Key

PXVFFBGSTYQHRO-REQIQPEASA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

DT-2216; DT2216; DT 2216

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.